1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
CAS No.:
Cat. No.: VC17882044
Molecular Formula: C13H15N3O
Molecular Weight: 229.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3O |
|---|---|
| Molecular Weight | 229.28 g/mol |
| IUPAC Name | 2-(2-methylpropyl)-5-pyridin-4-ylpyrazole-3-carbaldehyde |
| Standard InChI | InChI=1S/C13H15N3O/c1-10(2)8-16-12(9-17)7-13(15-16)11-3-5-14-6-4-11/h3-7,9-10H,8H2,1-2H3 |
| Standard InChI Key | NPJRLASWBWIPAE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1C(=CC(=N1)C2=CC=NC=C2)C=O |
Introduction
Chemical Structure and Molecular Characteristics
The molecular formula of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is C₁₃H₁₅N₃O, with a molecular weight of 229.28 g/mol. Key structural features include:
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Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.
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Isobutyl group: A branched alkyl substituent at position 1, enhancing lipophilicity.
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Pyridin-4-yl group: A nitrogen-containing aromatic ring at position 3, contributing to hydrogen-bonding capabilities.
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Carbaldehyde group: A reactive aldehyde at position 5, enabling participation in condensation and nucleophilic addition reactions.
The compound’s planar pyrazole core and polarized aldehyde group suggest potential for diverse intermolecular interactions, including hydrogen bonding and π-π stacking.
Synthesis and Optimization Strategies
Cyclocondensation Reactions
The pyrazole ring is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde, a plausible route involves:
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Formation of the pyrazole core: Reaction of 4-pyridinecarboxaldehyde with isobutylhydrazine in ethanol under reflux conditions (120°C, 12–16 hours).
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Introduction of the carbaldehyde group: Oxidation of a hydroxymethyl intermediate (e.g., (1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol) using manganese dioxide (MnO₂) in dichloromethane at room temperature.
Optimization Considerations:
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Catalysts: Lewis acids like ZnCl₂ may accelerate cyclization.
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Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
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Purification: Column chromatography with ethyl acetate/hexane (1:3) yields >95% purity.
Physicochemical Properties
The compound’s properties are influenced by its functional groups:
| Property | Value/Description |
|---|---|
| Molecular Weight | 229.28 g/mol |
| Melting Point | 128–132°C (predicted) |
| Solubility | Soluble in DMSO, methanol; insoluble in water |
| LogP | 2.1 (indicating moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (aldehyde proton) |
| Hydrogen Bond Acceptors | 5 (pyridine N, pyrazole N, aldehyde O) |
The aldehyde group’s electrophilicity makes the compound prone to nucleophilic attack, a property exploited in derivatization reactions.
Biological Activities and Mechanism of Action
While direct biological data on this compound are scarce, analogs with similar substituents exhibit notable activities:
Antimicrobial Activity
Pyrazole derivatives bearing pyridinyl groups demonstrate broad-spectrum antimicrobial effects. For example, (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) shows MIC values of 32 µg/mL against Escherichia coli and 16 µg/mL against Staphylococcus aureus. The carbaldehyde group may enhance activity by forming Schiff bases with microbial enzymes.
Anti-inflammatory Effects
Pyrazole-aldehyde hybrids inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6) by suppressing NF-κB signaling. In murine models, analogs reduce edema by 40–60% at 10 mg/kg doses.
Applications in Research and Industry
Pharmaceutical Intermediate
The aldehyde group serves as a key site for synthesizing:
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Schiff bases: Condensation with amines yields compounds with enhanced bioactivity.
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Hydrazones: Useful in developing antitubercular agents.
Materials Science
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Coordination polymers: The pyridinyl nitrogen and aldehyde oxygen act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺), forming porous frameworks for gas storage.
Agricultural Chemistry
Derivatives of this compound exhibit antifungal activity against Fusarium oxysporum (EC₅₀ = 8 µg/mL), suggesting utility in crop protection.
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